5-Hydroxyvitamin D3 25-glucuronide
CAS No.: 84344-78-5
Cat. No.: VC0041078
Molecular Formula: C₃₃H₅₂O₈
Molecular Weight: 576.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84344-78-5 |
|---|---|
| Molecular Formula | C₃₃H₅₂O₈ |
| Molecular Weight | 576.76 |
| IUPAC Name | (3S,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12-/t20-,23+,24?,25+,26?,27+,28?,29?,31+,33-/m1/s1 |
| SMILES | CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Introduction
Enzymatic Formation and Metabolism
Key Enzymes Responsible for 25OHD3 Glucuronidation
Research has identified two principal human uridine 5′-diphosphoglucuronyltransferases (UGTs) that catalyze the glucuronidation of 25OHD3: UGT1A4 and UGT1A3 . These enzymes are predominantly expressed in the human liver and play crucial roles in the conjugation and subsequent elimination of 25OHD3 .
Metabolite Formation
Studies using recombinant enzymes, human liver microsomes, and human hepatocytes have demonstrated the formation of three distinct 25OHD3 monoglucuronides:
These metabolites represent different conjugation positions on the 25OHD3 molecule, highlighting the complexity of vitamin D metabolism through the glucuronidation pathway.
Kinetic Properties of 25OHD3 Glucuronidation
Enzyme Kinetics
The kinetics of 25OHD3 glucuronide formation in various biological systems (human liver microsomes, recombinant UGT1A3, and UGT1A4) conform to the Michaelis-Menten model . Kinetic studies were conducted using pooled human liver microsomes (0.5 mg/mL), UGT1A3 (0.2 mg/mL), and UGT1A4 (0.2 mg/mL) under conditions that provided linear product formation with respect to protein concentration and time .
Experimental Conditions for Kinetic Analysis
The following table presents the experimental conditions used for kinetic studies of 25OHD3 glucuronidation:
| Parameter | Value |
|---|---|
| Substrate (25OHD3) concentration range | 0.156μM to 40μM |
| Incubation volume | 200 μL |
| Incubation temperature | 37°C |
| Incubation time | 30 minutes |
| Analytical method | LC-MS/MS |
| Kinetic model | Michaelis-Menten |
| Experimental replicates | Triplicate, repeated 3 times independently |
Genetic Factors Influencing Glucuronidation Activity
UGT1A4 Polymorphism
An interesting association has been observed between UGT1A4 genetic polymorphism and 25OHD3 glucuronidation activity . The research indicates that human livers with the GG genotype of UGT1A4 demonstrated the highest glucuronidation activity, whereas those with the wild type (TT) exhibited the lowest activity . This genetic variation could potentially contribute to individual differences in vitamin D metabolism and status.
Physiological Relevance and Distribution
Presence in Biological Fluids
Notably, 25OHD3-3-glucuronide has been confirmed in both human plasma and bile, suggesting that the glucuronidation pathway has physiological relevance and contributes to vitamin D homeostasis in humans . This finding supports the hypothesis that 25OHD3 glucuronide conjugates formed in the liver may be excreted into bile and possibly blood .
Induction of Glucuronidation Activity
Xenobiotic Regulation
Studies have investigated the induction of UGT1A4 and UGT1A3 gene expression in human hepatocytes treated with pregnane X receptor/constitutive androstane receptor agonists, including rifampin, carbamazepine, and phenobarbital . While UGT mRNA levels were significantly increased by all tested agonists, rifampin, the most potent inducer, significantly enhanced total 25OHD3 glucuronide formation activity in human hepatocytes after 2 hours of incubation .
Analytical Methods for 25OHD3 Glucuronide Detection
Quantification Techniques
The quantification of 25OHD3 monoglucuronides has been achieved through LC-MS analysis . The methodology involves monitoring specific mass transitions and using calibration curves constructed by plotting the peak area ratio of metabolites (e.g., 25OHD3-25-glucuronide) and purified internal standards versus corresponding concentrations .
Comparison with Related Glucuronide Conjugates
While the focus of this report is on 25OHD3 glucuronides, it's worth noting that structurally related compounds such as 25-Hydroxyvitamin D2-25-glucuronide have also been characterized. This compound has the molecular formula C34H52O8 and a molecular weight of 588.8 g/mol .
Implications for Vitamin D Homeostasis
Contribution to Vitamin D Regulation
The glucuronidation of 25OHD3 represents an important yet often overlooked pathway in vitamin D metabolism. By forming water-soluble conjugates, glucuronidation facilitates the excretion of vitamin D metabolites, potentially contributing to the regulation of vitamin D levels in the body .
Intestinal Vitamin D Metabolism
The delivery of 25OHD3 glucuronides into the intestine may contribute to the regulation of intestinal, vitamin D receptor (VDR)-responsive target genes . Free 25OHD3, released from conjugates after local β-glucuronidase hydrolysis, could be reabsorbed into the intestinal mucosa, where it could be either redistributed into blood or bioactivated locally by CYP27B1 .
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